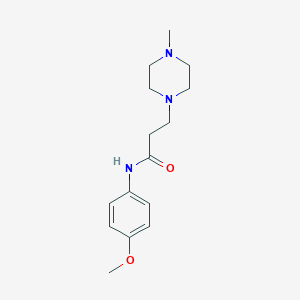
N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing the activity of GABA receptors, N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide may help to reduce neuronal excitability and promote relaxation.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to increase the levels of serotonin and dopamine, which may contribute to its antidepressant effects. N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is its low toxicity profile. This makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of neuropathic pain. N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have antinociceptive effects in animal models of neuropathic pain, and further studies are needed to explore its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of schizophrenia. N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have antipsychotic effects in animal models of schizophrenia, and further studies are needed to explore its potential as a therapeutic agent in humans. Additionally, further studies are needed to explore the safety and efficacy of N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide in humans.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide involves the reaction between 4-methoxyphenylhydrazine and 4-methylpiperazine in the presence of propanoyl chloride. The reaction takes place under reflux in anhydrous conditions, and the resulting compound is purified through recrystallization. The yield of N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is approximately 65%.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain and schizophrenia.
properties
Product Name |
N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O2/c1-17-9-11-18(12-10-17)8-7-15(19)16-13-3-5-14(20-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,16,19) |
InChI Key |
DNFWIHUTQWOVCR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)




![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)
![(3-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248727.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248728.png)
![2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248729.png)


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)